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Compound of Interest

Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and biological activity of PROTAC ATR degrader-1, also known as ZS-7. This novel

proteolysis-targeting chimera (PROTAC) represents a significant advancement in the targeted

degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the

DNA damage response (DDR).

Core Compound Details
PROTAC ATR degrader-1 (ZS-7) is a potent and selective degrader of the ATR protein. It is a

heterobifunctional molecule designed to simultaneously bind to the ATR kinase and the

Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent

proteasomal degradation of ATR.
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Property Value

Compound Name PROTAC ATR degrader-1

Synonym ZS-7

CAS Number 2925916-30-7

Molecular Formula C₄₆H₅₂N₁₂O₈S

Molecular Weight 933.05 g/mol

Mechanism of Action ATR Protein Degradation via CRBN E3 Ligase

Chemical Structure:
Quantitative Biological Data
The following table summarizes the key quantitative data for PROTAC ATR degrader-1 (ZS-7)

from in vitro studies.

Parameter Cell Line Value Reference

DC₅₀ LoVo 0.53 µM [1]

IC₅₀ LoVo 0.47 µM

Dₘₐₓ LoVo >90% at 1 µM [1]

Signaling Pathway and Mechanism of Action
PROTAC ATR degrader-1 (ZS-7) functions by hijacking the ubiquitin-proteasome system to

induce the degradation of the ATR protein. The mechanism involves the formation of a ternary

complex between ATR, ZS-7, and the CRBN E3 ubiquitin ligase. This proximity leads to the

polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation

of ATR disrupts the ATR-Chk1 signaling pathway, which is critical for cell cycle arrest and DNA

repair in response to DNA damage.
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Caption: Mechanism of ATR degradation by PROTAC ATR degrader-1 (ZS-7).
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The degradation of ATR by ZS-7 leads to the inhibition of downstream signaling, preventing the

phosphorylation of Chk1 and subsequent cell cycle arrest. This ultimately results in increased

DNA damage and apoptosis in cancer cells, particularly those with existing DNA damage repair

deficiencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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